![molecular formula C19H18O4 B2573597 [2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate CAS No. 730955-05-2](/img/structure/B2573597.png)
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate
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Description
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate, also known as TMPEF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMPEF is a member of the α-ketoglutarate (α-KG) analog family and has been found to exhibit activity against various enzymes involved in metabolic pathways.
Scientific Research Applications
- Antimicrobial and Antiviral Properties : Researchers have explored the potential of 2-oxo-1,2,3,4-tetrahydropyrimidines (the class to which this compound belongs) as antimicrobial and antiviral agents . Their activity against pathogens makes them valuable in drug development.
- Green Synthesis : The one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst is noteworthy . This approach offers environmentally benign conditions, readily available starting materials, and high yields without chromatographic separation.
- Biginelli Reaction : Historically, the Biginelli reaction has been employed for the synthesis of these compounds. It involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea .
- Functional Moiety : The 2-oxo-1,2,3,4-tetrahydropyrimidine moiety appears in various biologically active compounds, including those used in organic electronics . Researchers explore its role in designing functional materials.
- Solvent-Free Conditions : The use of solvent-free conditions in the synthesis of these compounds aligns with green chemistry principles . Researchers continue to explore eco-friendly solvents and conditions.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Organic Electronics
Sustainable Chemistry and Green Solvents
properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12-8-13(2)18(14(3)9-12)17(21)11-23-19(22)16-6-4-15(10-20)5-7-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJUBTJCZZEQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)COC(=O)C2=CC=C(C=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 4-formylbenzoate |
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